molecular formula C15H11FO3 B581783 3-(3-Acetylphenyl)-5-fluorobenzoic acid CAS No. 1261996-91-1

3-(3-Acetylphenyl)-5-fluorobenzoic acid

Cat. No. B581783
CAS RN: 1261996-91-1
M. Wt: 258.248
InChI Key: BHKFBSPXVATODO-UHFFFAOYSA-N
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Description

“3-(3-Acetylphenyl)-5-fluorobenzoic acid” is a compound that contains an acetylphenyl group, a fluorobenzoic acid group, and a phenyl group. These groups are common in organic chemistry and are often seen in various pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of “3-(3-Acetylphenyl)-5-fluorobenzoic acid” would likely be determined by factors such as the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the phenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(3-Acetylphenyl)-5-fluorobenzoic acid” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetyl group could potentially be involved in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Acetylphenyl)-5-fluorobenzoic acid” would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its electronegativity and potentially influence its solubility in various solvents .

Safety and Hazards

While specific safety and hazard information for “3-(3-Acetylphenyl)-5-fluorobenzoic acid” is not available, compounds with similar functional groups can pose various risks. For example, they may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “3-(3-Acetylphenyl)-5-fluorobenzoic acid” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve further drug development and clinical trials .

properties

IUPAC Name

3-(3-acetylphenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKFBSPXVATODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689745
Record name 3'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetylphenyl)-5-fluorobenzoic acid

CAS RN

1261996-91-1
Record name 3'-Acetyl-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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